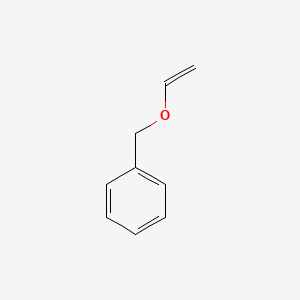

Benzyl vinyl ether

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Benzyl vinyl ether can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with acetylene in the presence of a base, such as sodium hydroxide, to form this compound . Another method includes the palladium-catalyzed regioselective arylation of vinyl ethers, which provides a more efficient and selective approach .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where benzyl alcohol and acetylene are reacted under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .

化学反应分析

(a) Ziegler-Natta Polymerization

BVE polymerizes with Et₃Al-TiCl₄ in toluene, forming insoluble poly(benzyl vinyl ether) (PBVE) complexed with titanium compounds. Side reactions include debenzylation to form poly(vinyl alcohol) (PVA) units .

(b) Living Cationic Polymerization

Using CH₃CH(OiBu)OCOCH₃/EtAlCl₂ in toluene at 0°C with ethyl acetate as a Lewis base, BVE undergoes living polymerization:

-

Narrow molecular weight distribution : Đ = 1.05

-

Controlled chain growth : Linear increase in molecular weight with conversion .

Table 2: Polymerization Methods Comparison

| Method | Catalyst System | Đ (Mw/Mn) | Key Features |

|---|---|---|---|

| Ziegler-Natta | Et₃Al-TiCl₄ | 2.24 | Insoluble Ti-complexed PBVE |

| Living Cationic | CH₃CH(OiBu)OCOCH₃/EtAlCl₂ | 1.05 | Narrow MWD, living chains |

Derivatization via Palladium-Catalyzed Arylation

BVE undergoes regioselective α- or β-arylation using Pd(OAc)₂/XPhos:

-

α-Arylation : Dominant with electron-rich aryl triflates (yields: 85–96%).

-

β-Arylation : Favored with bulky substituents (e.g., 2-methoxyaryl groups) .

Table 3: Palladium-Catalyzed Arylation Examples

| Substrate | Conditions | Product Yield (%) | Regioselectivity |

|---|---|---|---|

| This compound | Pd(OAc)₂, XPhos, 80°C | 96 | α-Arylation |

| Diphenylmethyl vinyl ether | Pd(OAc)₂, XPhos, 80°C | 93 | α-Arylation |

| 2-Methoxybenzyl ether | Extended reaction time | 93 | β-Arylation |

Reaction with Titanium Tetrachloride

PBVE reacts with TiCl₄ to form debenzylated polymers containing vinyl alcohol units. This reaction is critical for producing isotactic poly(vinyl alcohol) .

Reaction Scheme:

Industrial Production Considerations

科学研究应用

Polymerization Reactions

Benzyl vinyl ether is widely known for its ability to undergo different types of polymerization, including:

- Cationic Polymerization : BVE can be polymerized using cationic initiators, leading to the formation of polymers with narrow molecular weight distributions. For instance, studies have demonstrated that BVE can be polymerized using an ethyl acetate/EtAlCl initiating system, resulting in high conversion rates and well-defined polymer architectures .

- Radical Polymerization : BVE also participates in radical copolymerization reactions. Recent research highlighted its unique isomerization behavior during radical copolymerization with electron-deficient comonomers, which can lead to novel materials with tailored properties .

- Living Polymerization Techniques : The living cationic polymerization of BVE has been extensively studied, allowing for the synthesis of block copolymers with controlled molecular weights and functionalities. This technique enables precise control over the polymer architecture and composition .

Applications in Material Science

This compound finds numerous applications across various industries due to its advantageous properties:

- Adhesives : The copolymers derived from BVE are utilized in the formulation of adhesives that require high-performance characteristics, such as low dielectric constants for electronic applications. These materials are particularly relevant for 5G technology where high-frequency performance is critical .

- Coatings : BVE-based polymers are employed in UV-curable coatings due to their rapid curing properties and low toxicity. They are suitable for applications such as printing inks and protective coatings .

- Electronic Materials : The incorporation of BVE into resin formulations contributes to the development of insulating materials that exhibit high-temperature resistance and low dielectric constants, essential for modern electronic devices .

Case Studies

Several studies illustrate the practical applications of this compound:

- High-Frequency Copper-Clad Plates : Research has shown that copolymers made from BVE can be used as adhesives in high-frequency copper-clad plates. These materials meet stringent requirements for low dielectric constants and thermal stability, making them ideal for advanced communication technologies .

- Synthesis of Functional Polymers : In a study focused on designing sec-benzyl vinyl ethers with alkyl substituents, researchers demonstrated that these modified monomers could undergo alternating cationic copolymerization, resulting in functional polymers with enhanced properties for various applications .

Production Methods

The synthesis of this compound involves several methods, primarily focusing on efficiency and yield:

- Catalytic Synthesis : A notable method involves the reaction of benzyl alcohol with acetylene under mild conditions using inexpensive catalysts. This approach yields high-purity BVE suitable for industrial applications .

- Distillation Techniques : Post-synthesis purification often employs reduced pressure distillation to achieve high-purity products necessary for sensitive applications in electronics and coatings .

作用机制

The mechanism of action of benzyl vinyl ether involves its ability to undergo Claisen rearrangements, which proceed via a concerted [3,3]-sigmatropic transition state. This rearrangement is influenced by substituents on the aromatic ring, which can affect the reaction kinetics and regioselectivity . The compound’s reactivity is also attributed to the presence of the vinyl ether group, which can participate in various nucleophilic and electrophilic reactions .

相似化合物的比较

Benzyl alcohol: Similar in structure but contains a hydroxyl group instead of a vinyl group.

Benzyl ether: Contains an ether linkage but lacks the vinyl group.

Vinyl ethers: Such as ethyl vinyl ether and butyl vinyl ether, which have different alkyl groups attached to the vinyl ether moiety .

Uniqueness: Benzyl vinyl ether is unique due to the presence of both the benzyl and vinyl ether groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo Claisen rearrangements and participate in polymerization reactions makes it valuable in both academic research and industrial applications .

生物活性

Benzyl vinyl ether (BVE) is an organic compound with the formula C₉H₁₀O, recognized for its role as an intermediate in organic synthesis. This article explores its biological activity, focusing on its interactions, potential health effects, and applications in various fields.

This compound is primarily utilized in the synthesis of compounds such as 2-(Benzyloxy)acetaldehyde and 3-(Benzyloxy)cyclobutanone. Its polymerization has been studied extensively, leading to the formation of poly(this compound) (PBVE), which has applications in materials science due to its unique properties .

The biological activity of this compound is often linked to its reactivity as an ether. Ethers can undergo cleavage under certain conditions, potentially leading to the release of reactive species that may affect cellular functions. The specific biological mechanisms by which BVE exerts its effects are still under investigation, but several studies have indicated potential antioxidant properties and implications for metabolic pathways.

Toxicological Profile

A comprehensive toxicological profile for this compound is essential for understanding its safety and health implications. The compound has been assessed for various toxicological endpoints:

- Acute Toxicity : Limited data are available; however, it is crucial to monitor exposure levels due to potential irritant effects.

- Chronic Effects : Long-term exposure studies are necessary to evaluate any cumulative effects on human health and the environment.

- Environmental Impact : As a volatile organic compound (VOC), BVE may contribute to indoor air pollution, necessitating further research on its environmental persistence and degradation .

Study 1: Antioxidant Activity

A study published in Environmental Science & Technology investigated the antioxidant activity of various ethers, including this compound. The findings suggested that BVE could scavenge free radicals effectively, indicating potential protective roles against oxidative stress in biological systems .

Study 2: Polymerization and Biological Applications

Research into the polymerization of this compound revealed that PBVE exhibits unique properties that could be harnessed in biomedical applications. For instance, PBVE has been explored as a potential scaffold material for drug delivery systems due to its biocompatibility and ability to form hydrogels .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

ethenoxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDCYKCDXXPQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25610-98-4 | |

| Details | Compound: Benzene, [(ethenyloxy)methyl]-, homopolymer | |

| Record name | Benzene, [(ethenyloxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25610-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90455666 | |

| Record name | Benzylvinylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-04-6 | |

| Record name | Vinyl benzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylvinylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(ethenyloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL BENZYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPW87YYN6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。